molecular formula C8H7ClO B1581207 2-(3-Chlorophenyl)oxirane CAS No. 20697-04-5

2-(3-Chlorophenyl)oxirane

Cat. No. B1581207
CAS RN: 20697-04-5
M. Wt: 154.59 g/mol
InChI Key: YVMKRPGFBQGEBF-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)oxirane, also known as 3-Chlorooxirane or 3-Chlorooxiran, is an organic compound belonging to the oxirane family. It is an important precursor in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers. It is also used in the manufacture of specialty chemicals such as dyes, resins, and pigments. It has been extensively studied for its potential applications in industry and research.

Scientific Research Applications

2. Clathrate Hydrate Formation

  • Application : The study investigates the effects of five oxirane compounds on CH4 hydrate formation. The structures and stabilities of CH4 hydrates containing each compound were analyzed .
  • Method : The experimental results were analyzed in relation to the 3D geometries and relative stabilities of various rotational isomers using DFT calculations .
  • Results : The experimental results revealed that certain oxirane compounds act as sII/sH hydrate formers and thermodynamic promoters, whereas others have opposite roles .

3. Amine-Catalyzed Reaction with Carboxylic Acids

  • Application : This compound can react with carboxylic acids in the presence of a tertiary amine catalyst to produce β-hydroxypropyl ester . This reaction is commonly used in the synthesis of oxirane resins, composite materials, and plasticizers .
  • Method : The reaction between oxirane and carboxylic acid is initiated by a tertiary amine. The acid, oxirane, and amine exist mainly as a hydrogen-bonded complex .
  • Results : The kinetic parameters of β-hydroxypropyl ester formation, including reaction orders, rate constants, and activation energies, were established at the temperature range 323–353 K .

properties

IUPAC Name

2-(3-chlorophenyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO/c9-7-3-1-2-6(4-7)8-5-10-8/h1-4,8H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVMKRPGFBQGEBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40942899
Record name 2-(3-Chlorophenyl)oxirane
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Molecular Weight

154.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chlorophenyl)oxirane

CAS RN

20697-04-5
Record name 2-(3-Chlorophenyl)oxirane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20697-04-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-chloro-3-(epoxyethyl)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3-Chlorophenyl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40942899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-Chloro-phenyl)-oxirane
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Synthesis routes and methods I

Procedure details

Synthesis of (±)-1: The aqueous solution of trimethylsulfonium sulfate (20 mL, 1.05×10−1 mol) was added slowly to a two-phase mixture of 50% NaOH (100 mL), 3-chlorobenzaldehyde (7.03 g, 5.00×10−2 mol), tetrabutylammonium bromide (0.126 g, 3.91×10−4 mol), and CH2Cl2 (132 mL). The reaction was heated at 50° C. for 13 hours and then cooled to room temperature. The reaction was diluted carefully with brine (250 mL) and diethyl ether (350 mL), and then filtered to remove solids. The aqueous layer was extracted with diethyl ether (3×350 mL), and the combined organic layers were washed with brine (200 mL) and dried over Na2SO4, filtered, and concentrated in vacuo to afford a pale yellow liquid. Bulb-to-bulb distillation (70° C., 0.6 mm Hg) from CaH2 afforded 1 (7.12 g, 92%) as a colorless liquid. 1H NMR (CDCl3) δ 7.27 (m, 3H), 7.17 (m, 1H), 3.83 (dd, J=2.5, 4.1 Hz, 1H), 3.15 (dd, J=4.1, 5.5 Hz, 1H), 2.76 (dd, J=2.5, 5.5 Hz, 1H); 13C NMR (100 MHz, CDCl3) δ 139.9, 134.7, 129.9, 128.4, 125.6, 123.8, 51.8, 51.3; IR (thin film, cm−1) 3057, 2994, 2920, 1603, 1576, 1080; CIHRMS calcd for C8H7ClO (M+NH4)+=172.0529, found 172.0527.
Quantity
20 mL
Type
reactant
Reaction Step One
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Quantity
100 mL
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reactant
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Quantity
7.03 g
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reactant
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132 mL
Type
reactant
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0.126 g
Type
catalyst
Reaction Step One
Name
brine
Quantity
250 mL
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solvent
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350 mL
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solvent
Reaction Step Two
Name
Yield
92%

Synthesis routes and methods II

Procedure details

A mixture of 42.0 g. of 57% sodium hydride dispersed in oil and 700 ml. of dimethyl sulfoxide is stirred at 70°-75° C. for one to one and one-half hours. The solution is diluted with 700 ml. of dry tetrahydrofuran and cooled to 0° C., under nitrogen. A 200 g. (1.0 mole) sample of trimethylsulfonium iodide is added in portions, maintaining the temperature between 0°-5° C. The mixture is stirred for 15 minutes and then a solution of 70.4 g. (0.50 mole) of m-chlorobenzaldehyde in 300 ml. of dry tetrahydrofuran is added dropwise. The resulting mixture is stirred at room temperature for four hours, poured into water and extracted with ether. The extract is washed with brine, dried and evaporated in vacuo to leave m-chlorostyrene oxide.
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0.5 mol
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Synthesis routes and methods III

Procedure details

To a solution of m-chlorostyrene (5.70 g, 41.0 mmol) and acetic acid (2.33 mL, 40.9 mmol) in dioxane (33 ml) and H2O (78 ml) at 0° C. was added N-bromosuccinimide (8.02 g, 45.0 mmol) in three portions. The reaction was allowed to warm to R.T. After 4 hours, 2N NaOH (60 ml) was added and the reaction was allowed to stir at RT overnight. The reaction mixture was partitioned between water and EtOAc, and the aqueous phase was extracted with EtOAc. The combined organic phases were washed with brine, dried (Na2SO4), filtered and evaporated in vacuo to give 6.20 g of a slightly tinted oil which was used without further purification.
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
2.33 mL
Type
reactant
Reaction Step One
Quantity
8.02 g
Type
reactant
Reaction Step One
Quantity
33 mL
Type
solvent
Reaction Step One
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Quantity
78 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3-Chlorophenyl)oxirane
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Reactant of Route 6
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Citations

For This Compound
13
Citations
M Imanishi, S Itou, K Washizuka… - Journal of medicinal …, 2008 - ACS Publications
The left-hand side (LHS) and central part of our first generation biphenyl (FGB) series was modified to improve in vitro and in vivo β3-AR potency without loss of oral bioavailability. First, …
Number of citations: 19 pubs.acs.org
A Tyagi, J Khan, N Yadav, R Mahato… - The Journal of Organic …, 2022 - ACS Publications
A novel and effective Brønsted acid-catalyzed chemoselective synthesis of bis(indolyl)alkanes and 3-alkyl indoles is reported. The selectivity of two significant indole derivatives is …
Number of citations: 3 pubs.acs.org
M Imanishi, Y Tomishima, S Itou… - Journal of medicinal …, 2008 - ACS Publications
A novel class of biphenyl analogues containing a benzoic acid moiety based on lead compound 8i have been identified as potent and selective human β 3 adrenergic receptor (β 3 -AR) …
Number of citations: 50 pubs.acs.org
GS Ghotekar - 2019 - dspace.ncl.res.in
Obesity has been a major health concern worldwide and it is associated with a risk factor for diseases such as diabetes, heart diseases and several cancers. 1 The neurotransmitter …
Number of citations: 0 dspace.ncl.res.in
E Thiery, J Le Bras, J Muzart - Green Chemistry, 2007 - pubs.rsc.org
Palladium nanoparticles -catalyzed regio- and chemoselective hydrogenolysis of benzylic epoxides in water - Green Chemistry (RSC Publishing) DOI:10.1039/B616486B Royal Society …
Number of citations: 41 pubs.rsc.org
M Imanishi, Y Nakajima, Y Tomishima… - Journal of medicinal …, 2008 - ACS Publications
We designed a series of benzoic acid derivatives containing the biphenyl ether or biphenyl template on the RHS and a phenylethanolaminotetraline (PEAT) skeleton, which was …
Number of citations: 26 pubs.acs.org
H Lin, J Qiao, Y Liu, ZL Wu - Journal of Molecular Catalysis B: Enzymatic, 2010 - Elsevier
A novel styrene monooxygenase (SMO) was isolated from Pseudomonas sp. LQ26, a styrene degrader from activated sludge. Sequence alignment demonstrated that it was the most …
Number of citations: 66 www.sciencedirect.com
S Wu, A Li, YS Chin, Z Li - ACS Catalysis, 2013 - ACS Publications
A unique epoxide hydrolase (SpEH) from Sphingomonas sp. HXN-200 was identified and cloned based on genome sequencing and expressed in Escherichia coli. The engineered E. …
Number of citations: 75 pubs.acs.org
AM Alam, YS Shon - ACS applied nano materials, 2021 - ACS Publications
This article recaps a variety of interesting catalytic studies based on solubilized and freely movable noble metal nanoparticle catalysts employed for organic reactions in either pure …
Number of citations: 15 pubs.acs.org
N Phaisarn - 2022 - digital.car.chula.ac.th
Deuterium-labeled compounds are in great demand in many applications, especially as reference standards for various analytical techniques. The objective of this study is to develop …
Number of citations: 0 digital.car.chula.ac.th

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